Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S2/c1-16-7-9-17(10-8-16)18-15-31-21(23(27)30-2)22(18)32(28,29)26-13-11-25(12-14-26)20-6-4-3-5-19(20)24/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYGWMYZAUTJIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy. The compound is more selective to ENT2 than to ENT1.
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor
Pharmacokinetics
The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a long-lasting effect.
Result of Action
The molecular and cellular effects of the compound’s action include the reduced uptake of uridine in cells expressing ENT1 and ENT2. This can affect the nucleotide pool within the cell, potentially influencing various cellular processes such as DNA replication and repair, RNA synthesis, and protein synthesis.
Biological Activity
Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C23H24FN3O3S2
- Molecular Weight : 463.58 g/mol
This compound features a thiophene ring, a piperazine moiety, and a sulfonyl group, which are critical for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives containing thiophene and piperazine rings have been shown to inhibit various cancer cell lines effectively. A study highlighted that certain thiophene-based compounds demonstrated IC50 values lower than 10 µM against several tumor cell lines, suggesting strong cytotoxic effects .
Neuropharmacological Effects
The piperazine ring is known for its neuroactive properties. Compounds containing this moiety have been linked to serotonin receptor modulation, which is crucial for developing antidepressants and anxiolytics. Research has shown that derivatives similar to this compound exhibit selective binding affinity for serotonin receptors, indicating potential use in treating mood disorders .
Antimicrobial Activity
The sulfonamide group present in the compound has been associated with antimicrobial properties. Studies demonstrate that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis. Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, reinforcing the potential of this compound as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Piperazine Moiety : Enhances neuropharmacological effects and contributes to receptor binding.
- Thiophene Ring : Essential for cytotoxic activity against cancer cells.
- Sulfonamide Group : Critical for antimicrobial properties.
Table 1 summarizes some related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Thiophene + Piperazine | Antitumor | <10 |
| Compound B | Sulfonamide + Piperazine | Antimicrobial | <20 |
| Compound C | Thiophene + Sulfonamide | Neuroactive | <15 |
Case Study 1: Antitumor Efficacy
In a recent study, a series of thiophene-based compounds were synthesized and evaluated for their antitumor activity against various cancer cell lines. The most active compound exhibited an IC50 value of 8 µM against A549 lung cancer cells, demonstrating the importance of the thiophene structure in enhancing cytotoxicity .
Case Study 2: Neuropharmacological Assessment
Another study focused on evaluating the effects of piperazine-containing compounds on serotonin receptors. The findings indicated that modifications to the piperazine ring significantly influenced receptor affinity and selectivity, suggesting potential therapeutic applications in treating depression and anxiety disorders .
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Research has indicated that methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate exhibits significant anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism of action involves the activation of caspases, which are crucial for the apoptotic process .
2. CNS Disorders
The compound has also been investigated for its potential in treating central nervous system disorders, particularly those related to cognitive decline such as Alzheimer's disease. Its ability to inhibit certain enzymes involved in neurodegeneration suggests it could be beneficial in managing symptoms associated with these conditions .
3. Antimicrobial Properties
In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. The incorporation of the sulfonamide group enhances its efficacy compared to non-sulfonamide counterparts, making it a candidate for further development in antimicrobial therapies .
Mechanistic Insights
The compound's mechanisms of action have been explored through various studies:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections, respectively .
- Apoptosis Induction : Increased caspase activity in treated samples indicates that the compound promotes programmed cell death in cancer cells, a desirable effect in anticancer therapies .
Case Studies
Several case studies highlight the effectiveness of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Mechanism | Induced apoptosis in colon cancer cells with increased caspase activity. |
| Study B | CNS Disorders | Showed potential in reducing neurodegeneration markers in Alzheimer's models. |
| Study C | Antimicrobial Evaluation | Demonstrated enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria compared to similar compounds. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
